N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-12(21-11-5-3-2-4-10(11)20-8)14(19)17-15-9(13(16)18)6-7-22-15/h2-8,12H,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGLGHUNYTYOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins.
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking.
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C16H14N2O3S
Molecular Weight: 302.36 g/mol
IUPAC Name: this compound
The compound features a complex structure with a benzodioxine core linked to a thiophene ring through a carbamoyl group. This unique arrangement is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodioxine moiety followed by the introduction of the thiophene and carbamoyl groups. Detailed synthetic pathways can vary based on the starting materials and desired yields.
Antimicrobial Activity
Research indicates that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. A study by Idris et al. (2022) highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .
Antioxidant Properties
Compounds containing the benzodioxine structure are known for their antioxidant capabilities. The presence of phenolic groups in the structure contributes to radical scavenging activity, which is crucial for therapeutic applications aimed at oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have shown that certain benzodioxine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested against human ovarian carcinoma models, demonstrating growth inhibition through specific signaling pathway modulation .
Case Studies
- Anticancer Activity : A compound analogous to this compound was evaluated in a study focusing on metastatic castration-resistant prostate cancer (MCRPC). The study found that the compound inhibited cell proliferation significantly and altered the expression of genes related to apoptosis and cell cycle regulation .
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of benzodioxine derivatives. The results indicated that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include derivatives of 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide with variations in substituents:
Key Differences :
- Compared to lignanamides (e.g., compound in ), the absence of phenolic groups may reduce antioxidant activity but improve lipophilicity.
Physicochemical Properties
Data from analogs suggest the following trends:
Insights :
- The thiophene group may lower melting points compared to crystalline derivatives like compound 42, but higher than oil-like analogs (e.g., compound 44 in ).
- Spectroscopic data (e.g., NMR chemical shifts for thiophene protons at δ 7.2–7.5) would help differentiate it from non-thiophene analogs .
Challenges for Target Compound :
- Introducing the 3-carbamoylthiophen-2-yl group may require regioselective coupling or protection/deprotection strategies similar to thienopyridine syntheses .
Hypothetical Advantages :
- The thiophene-carboxamide group may enhance binding to cysteine-rich targets (e.g., kinases) compared to non-thiophene analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene and benzo[b][1,4]dioxine moieties. Key steps include coupling reactions (e.g., amide bond formation) and cyclization. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used under reflux conditions. Reaction optimization requires precise temperature control and inert atmospheres (N₂/Ar) to avoid side reactions .
- Purification : Reverse-phase HPLC or recrystallization (methanol/water gradients) ensures ≥95% purity. TLC monitoring is critical for intermediate validation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
- HRMS : Validate molecular weight (theoretical: ~387.47 g/mol) with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening :
- Antimicrobial : Broth microdilution assays (MIC against Gram+/Gram– bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Derivatization : Modify the thiophene carbamoyl group (e.g., halogenation, alkylation) or benzo[b][1,4]dioxine methyl substituent. Compare activity trends across analogs .
- Computational Modeling : Dock optimized structures into target proteins (e.g., bacterial DNA gyrase, COX-2) using AutoDock Vina to predict binding affinities .
- Key Metrics : Correlate logP values (lipophilicity) with cellular uptake using Caco-2 permeability assays .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
- Orthogonal Assays : Validate antimicrobial activity with both MIC (static) and time-kill kinetics (dynamic) assays to confirm bacteriostatic vs. bactericidal effects .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁵N-labeled amines to track amide bond formation via 2D NMR (HSQC) .
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
- Computational Analysis : Simulate transition states (DFT calculations) to identify energetically favorable pathways .
Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes)?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., DNA gyrase) .
- X-ray Crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å) to map binding pockets .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for enthalpy-driven vs. entropy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
